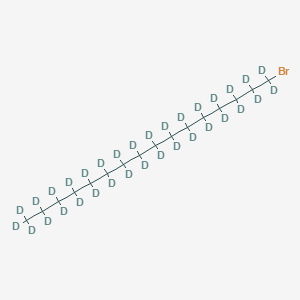

1-Bromohexadecane-d33

Beschreibung

1-Bromohexadecane-d33 (CAS 284474-41-5) is a deuterated alkyl bromide with a 16-carbon chain, where 33 hydrogen atoms are replaced by deuterium. This isotopic labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and drug metabolism research, as deuterium incorporation minimizes interference from proton signals . Key physical properties include a molecular weight of 338.53 g/mol, boiling point of 190°C (at 11 mmHg), melting point of 16–18°C, and density of 1.105 g/mL at 25°C, with an isotopic purity of 98 atom % D . It is commercially available through suppliers like Sigma-Aldrich and CymitQuimica, with stringent quality controls ensuring high purity for research applications .

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-TUWMXWROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1-Bromohexadecane-d33 can be synthesized through various methods. One common synthetic route involves the bromination of hexadecane-d33, where deuterated hexadecane is reacted with bromine under controlled conditions to produce this compound. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at elevated temperatures .

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of deuterated hexadecane as the starting material, which is then brominated using bromine or other brominating agents under optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Bromohexadecane-d33 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to hexadecane-d33 using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Wissenschaftliche Forschungsanwendungen

1-Bromohexadecane-d33 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Wirkmechanismus

The mechanism of action of 1-bromohexadecane-d33 is primarily related to its role as a labeled compound in scientific studies. The deuterium atoms in the molecule allow for easy detection and quantification using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to track the compound’s behavior and interactions in various systems, providing valuable data on reaction mechanisms, metabolic pathways, and molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight critical differences between 1-Bromohexadecane-d33 and structurally or functionally related brominated alkanes:

Table 1: Comparative Properties of this compound and Analogues

* Estimated under similar reduced-pressure conditions.

Key Comparative Insights:

Structural and Isotopic Differences: this compound has a significantly higher molecular weight (338.53 vs. 298.20 g/mol) than its non-deuterated counterpart due to deuterium substitution. This enhances its utility in mass spectrometry and isotopic tracing . Shorter-chain analogues like 1-Bromohexane (C6) exhibit lower boiling points and higher flammability, making them suitable for Grignard reactions but less ideal for long-chain molecular studies .

Physical Properties: Deuterated compounds generally exhibit slightly higher densities (e.g., 1.105 g/mL for d33 vs. ~1.06 g/mL for non-deuterated C16H33Br) due to the greater atomic mass of deuterium . Longer-chain derivatives like 1-Bromooctadecane (C18) are less volatile and used in lipid bilayer studies, but their synthesis and handling are more complex .

Applications: this compound is critical in drug development for tracking metabolic pathways without proton interference, whereas non-deuterated versions are standard alkylating agents . Partially deuterated compounds like 1-Bromohexane-1,1-d2 are niche tools for studying reaction mechanisms but lack the broad utility of fully deuterated chains .

Safety and Handling: The deuterated compound shares hazards (e.g., skin irritation) with non-deuterated analogues but requires additional precautions due to its WGK 3 classification (high water hazard) . In contrast, 1-Bromohexane-1,1-d2 is safer for transport .

Research Implications

The unique properties of this compound make it indispensable in deuterium-based research, offering advantages over shorter or non-deuterated chains in precision studies. Future research could explore its use in advanced drug delivery systems or as a standard in quantitative NMR.

Biologische Aktivität

1-Bromohexadecane-d33, also known as cetyl bromide-d33, is a deuterated alkyl bromide with the chemical formula C16H33Br and an isotopic purity of 98% deuterium. This compound is primarily used in biochemical research due to its unique properties that allow for the tracking and labeling of biological molecules. Understanding its biological activity is crucial for its applications in various fields, including pharmacology, toxicology, and membrane biophysics.

- Molecular Weight : 338.54 g/mol

- Boiling Point : 190 °C at 11 mmHg

- Melting Point : 16-18 °C

- Density : 1.105 g/mL at 25 °C

- Hazard Classification : Skin irritant (H315)

These properties facilitate its use in laboratory settings, particularly in studies involving lipid membranes and protein interactions.

This compound acts primarily through its carbon-bromine bond, which can undergo nucleophilic substitution reactions with biological macromolecules. This leads to potential alterations in the structure and function of proteins and lipids within cellular environments.

Interaction with Biological Molecules

- Membrane Dynamics : The compound has been shown to modulate the properties of lipid bilayers, influencing their rigidity and permeability. For instance, studies have indicated that it can affect the bending rigidity of artificial membranes composed of glycolipids, impacting their stability and functionality .

- Enzyme Interactions : this compound can interact with various enzymes, including cytochrome P450, which plays a significant role in drug metabolism. This interaction can elucidate the enzyme's mechanisms and its role in detoxification processes.

In Vitro Studies

Research indicates that this compound exhibits significant effects on cell signaling pathways by interacting with membrane-bound receptors. These interactions can lead to alterations in gene expression and cellular metabolism.

| Study Type | Findings |

|---|---|

| Cell Signaling | Alters G-protein coupled receptor activity, affecting intracellular signaling. |

| Gene Expression | Modifies transcription factor activity, influencing specific gene transcription. |

| Metabolic Pathways | Interferes with metabolic enzymes, potentially altering metabolic flux. |

Case Studies

- Membrane Structure Analysis : A study utilized neutron scattering techniques to analyze the impact of this compound on membrane structures. The results demonstrated that it significantly influences the layer structures of lipid bilayers, suggesting potential applications in drug delivery systems .

- Toxicological Assessments : Animal model studies have shown that at varying dosages, this compound can induce cellular toxicity at high concentrations, leading to organ damage and disruption of physiological processes. These findings highlight the importance of dosage control in experimental applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it distributes throughout the body, particularly accumulating in fatty tissues due to its lipophilic nature. Its metabolic pathways primarily involve cytochrome P450-mediated reactions, leading to the formation of reactive intermediates that may further interact with cellular components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.